
1-tert-butyl-4-ethynyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C9H12N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tert-butyl group at position 1 and an ethynyl group at position 4 on the pyrazole ring .
Méthodes De Préparation
The synthesis of 1-tert-butyl-4-ethynyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-tert-butyl-4-bromo-1H-pyrazole with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine, and proceeds under an inert atmosphere .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-tert-butyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides .
Applications De Recherche Scientifique
1-tert-butyl-4-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
1-tert-butyl-4-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-tert-butyl-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of an ethynyl group.
tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate: Contains an additional carboxylate group at position 1.
tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A more complex structure with additional functional groups
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-tert-butyl-4-ethynylpyrazole |
InChI |
InChI=1S/C9H12N2/c1-5-8-6-10-11(7-8)9(2,3)4/h1,6-7H,2-4H3 |
Clé InChI |
QCTGKFSDKRJWPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=C(C=N1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


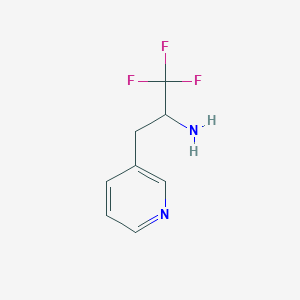
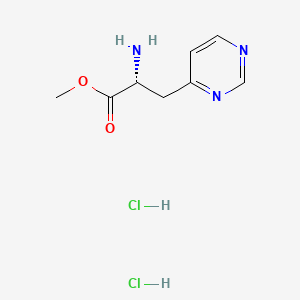
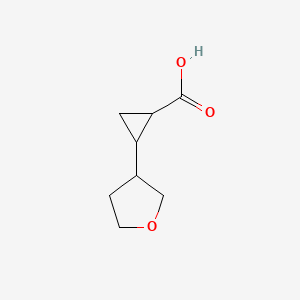
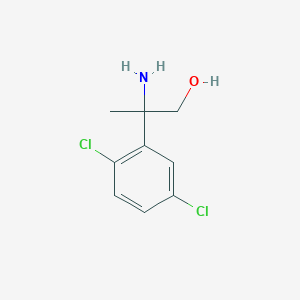
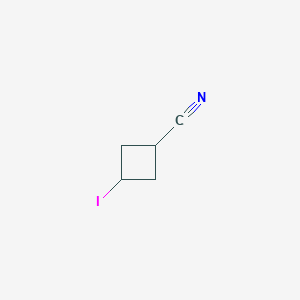

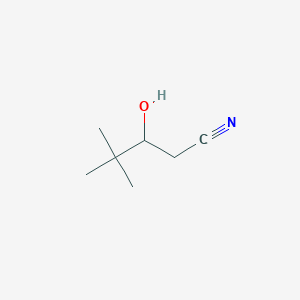

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
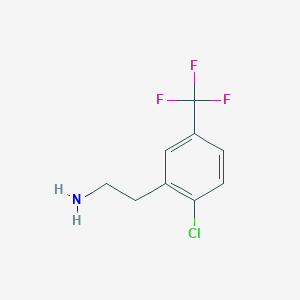

amine](/img/structure/B13605164.png)
